molecular formula C24H24ClFN2O3 B12395669 PD-1/PD-L1-IN-31

PD-1/PD-L1-IN-31

Cat. No.: B12395669
M. Wt: 442.9 g/mol
InChI Key: SKMKMWIWIWXGIK-QFIPXVFZSA-N
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Description

PD-1/PD-L1-IN-31 is a small-molecule inhibitor targeting the interaction between programmed cell death protein 1 (PD-1) and its ligand programmed cell death ligand 1 (PD-L1). This interaction plays a crucial role in immune regulation, particularly in the context of cancer, where it helps tumor cells evade immune detection . By inhibiting this interaction, this compound aims to restore the immune system’s ability to recognize and attack cancer cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PD-1/PD-L1-IN-31 involves several key steps, including the formation of biphenyl derivatives, which are known for their efficacy as PD-1/PD-L1 inhibitors . The synthetic route typically includes:

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the aforementioned synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

PD-1/PD-L1-IN-31 can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Reagents like halogens (chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific functional groups present in this compound and the conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Properties

Molecular Formula

C24H24ClFN2O3

Molecular Weight

442.9 g/mol

IUPAC Name

2-[[5-chloro-6-[[(1S)-4-(2-fluorophenyl)-2,3-dihydro-1H-inden-1-yl]oxy]-2-methoxypyridin-3-yl]methylamino]ethanol

InChI

InChI=1S/C24H24ClFN2O3/c1-30-23-15(14-27-11-12-29)13-20(25)24(28-23)31-22-10-9-17-16(6-4-7-19(17)22)18-5-2-3-8-21(18)26/h2-8,13,22,27,29H,9-12,14H2,1H3/t22-/m0/s1

InChI Key

SKMKMWIWIWXGIK-QFIPXVFZSA-N

Isomeric SMILES

COC1=NC(=C(C=C1CNCCO)Cl)O[C@H]2CCC3=C(C=CC=C23)C4=CC=CC=C4F

Canonical SMILES

COC1=NC(=C(C=C1CNCCO)Cl)OC2CCC3=C(C=CC=C23)C4=CC=CC=C4F

Origin of Product

United States

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